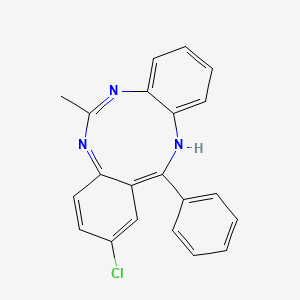
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a heterocyclic compound that belongs to the class of dibenzo triazonines This compound is characterized by its unique structure, which includes a triazonine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid . The intermediate product is then treated with chloroacetic acid and polyphosphoric acid (PPA) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazonine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the methyl group.
6-Methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-methyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that are not observed in similar compounds.
Properties
CAS No. |
103686-90-4 |
|---|---|
Molecular Formula |
C21H16ClN3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-chloro-6-methyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C21H16ClN3/c1-14-23-18-12-11-16(22)13-17(18)21(15-7-3-2-4-8-15)25-20-10-6-5-9-19(20)24-14/h2-13,25H,1H3 |
InChI Key |
XRZFAFKTQXMKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















